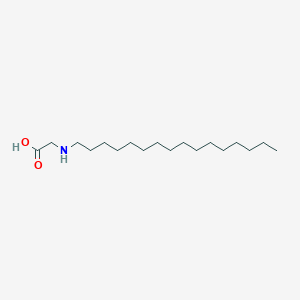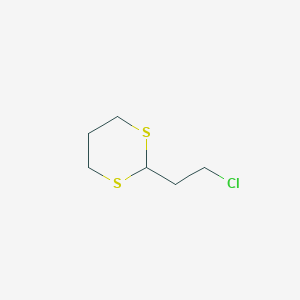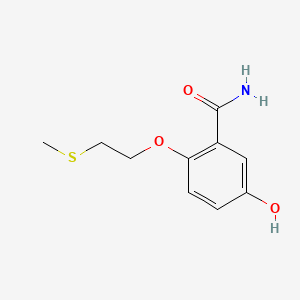
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- is a complex organic compound with the molecular formula C10H13NO3S It contains a benzamide core with additional functional groups, including a hydroxyl group, an ether linkage, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- typically involves multiple steps, starting from readily available precursors. One common approach is to start with a substituted benzene derivative, which undergoes nitration, reduction, and subsequent functional group modifications to introduce the hydroxyl, ether, and methylthio groups. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nitration of the aromatic ring introduces a nitro group.
Aplicaciones Científicas De Investigación
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- involves its interaction with specific molecular targets. The hydroxyl and ether groups may participate in hydrogen bonding or other interactions with biological molecules, while the methylthio group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, lacking the additional functional groups.
5-Hydroxybenzamide: Contains a hydroxyl group but lacks the ether and methylthio groups.
2-(Methylthio)ethoxybenzamide: Contains the ether and methylthio groups but lacks the hydroxyl group.
Uniqueness
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- is unique due to the combination of functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler benzamide derivatives.
Propiedades
Número CAS |
24570-07-8 |
|---|---|
Fórmula molecular |
C10H13NO3S |
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
5-hydroxy-2-(2-methylsulfanylethoxy)benzamide |
InChI |
InChI=1S/C10H13NO3S/c1-15-5-4-14-9-3-2-7(12)6-8(9)10(11)13/h2-3,6,12H,4-5H2,1H3,(H2,11,13) |
Clave InChI |
WRQNMMMSAXJNRP-UHFFFAOYSA-N |
SMILES canónico |
CSCCOC1=C(C=C(C=C1)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


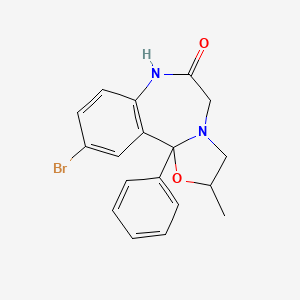
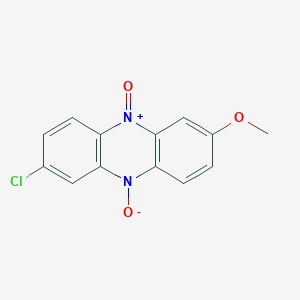
![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14702933.png)


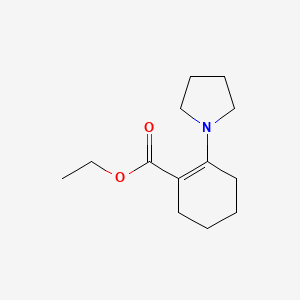
![N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide](/img/structure/B14702948.png)

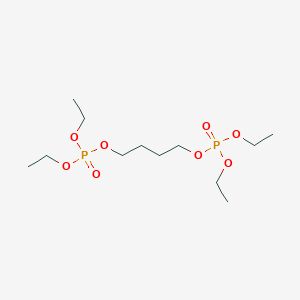
![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)

